3,5,5-Trimethylhexan-1-ol

Catalog No.
S575701
CAS No.
3452-97-9
M.F
C9H20O
M. Wt
144.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,5,5-Trimethylhexan-1-ol

CAS Number

3452-97-9

Product Name

3,5,5-Trimethylhexan-1-ol

IUPAC Name

3,5,5-trimethylhexan-1-ol

Molecular Formula

C9H20O

Molecular Weight

144.25 g/mol

InChI

InChI=1S/C9H20O/c1-8(5-6-10)7-9(2,3)4/h8,10H,5-7H2,1-4H3

InChI Key

BODRLKRKPXBDBN-UHFFFAOYSA-N

SMILES

CC(CCO)CC(C)(C)C

solubility

Solubility in water at 20 °C: none
insoluble in water; soluble in alcohol, acetone and ethe

Synonyms

3,5,5-trimethyl-1-hexanol

Canonical SMILES

CC(CCO)CC(C)(C)C

The exact mass of the compound 3,5,5-Trimethyl-1-hexanol is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as solubility in water at 20 °c: noneinsoluble in water; soluble in alcohol, acetone and ether. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97226. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Alcohols - Fatty Alcohols - Hexanols - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

3,5,5-Trimethylhexan-1-ol is a highly branched, primary nine-carbon alcohol that serves as a premium building block for synthetic lubricants, advanced plasticizers, and specialty cosmetics. Unlike bulk "isononyl alcohol," which consists of a variable mixture of C8–C10 isomers, this pure compound provides a defined steric structure featuring a quaternary carbon at the 5-position and a methyl group at the 3-position. In procurement and material selection, this specific branching architecture is highly valued because it imparts exceptional low-temperature fluidity, superior hydrolytic stability, and low volatility to its downstream ester derivatives. It is the precursor of choice when manufacturing high-performance polyol esters and dialkyl carbonates for aviation and refrigeration, where exact reproducibility and extreme thermal-oxidative resistance are non-negotiable [1].

Substituting pure 3,5,5-trimethylhexan-1-ol with generic mixed isononyl alcohol (INA, CAS 27458-94-2) introduces significant batch-to-batch variability in esterification rates and final product viscosity, as bulk INA contains fluctuating ratios of different branched isomers. This variability is unacceptable in precision synthetic lubricants and medical-grade plastisols where exact gelation temperatures and viscosity indices are required. Furthermore, substituting with a linear C9 alcohol like 1-nonanol completely sacrifices the steric hindrance necessary to protect ester bonds from hydrolysis in moist environments, and drastically increases the pour point of the resulting fluid, causing it to freeze or thicken at much higher temperatures. Finally, downgrading to the industry-standard branched C8 alcohol, 2-ethylhexanol, results in higher volatility and greater evaporative loss at high operating temperatures[1].

Extreme Low-Temperature Fluidity in Ester Lubricants

The highly branched structure of 3,5,5-trimethylhexan-1-ol drastically disrupts crystallization in its ester derivatives, leading to exceptional low-temperature fluidity. When synthesized into dialkyl carbonates, di-3,5,5-trimethylhexyl carbonate achieves a pour point in the region of -65 °C. In contrast, esters derived from linear alcohols of similar molecular weight (e.g., dihexyl or dioctyl esters) exhibit pour points ranging from +8 °C to +20 °C. This branching-induced depression of the pour point by over 70 °C is critical for applications requiring fluid mobility in sub-zero environments without over-reliance on pour-point depressant additives[1].

Evidence DimensionPour Point (°C)
Target Compound DataDi-3,5,5-trimethylhexyl carbonate: approx. -65 °C
Comparator Or BaselineLinear equivalent esters (e.g., dioctyl esters): +15 °C to +20 °C
Quantified Difference>75 °C reduction in pour point
ConditionsStandard pour point testing for synthetic base oils

Enables the formulation of aviation and refrigeration lubricants that remain pumpable in extreme cold without requiring heavy doses of pour-point depressant additives.

Reduced Volatility and Evaporative Loss vs. 2-Ethylhexanol

In high-temperature applications, lubricant base oils must resist evaporation to maintain viscosity and film thickness. Thermogravimetric analysis of dicarboxylic acid esters demonstrates that esters synthesized from 3,5,5-trimethylhexan-1-ol are significantly less volatile than those derived from the industry-standard branched alcohol, 2-ethylhexanol. The additional carbon mass and specific steric bulk of the 3,5,5-trimethylhexyl group shift the evaporation profile to higher temperatures, reducing mass loss during continuous high-temperature operation while maintaining a high viscosity index (typically >120) [1].

Evidence DimensionThermal Volatility (Evaporation onset)
Target Compound Data3,5,5-trimethylhexyl esters (e.g., adipates/sebacates): Lower mass loss
Comparator Or Baseline2-ethylhexyl esters: Higher mass loss at equivalent temperatures
Quantified DifferenceShift in evaporation profile to higher temperatures for 3,5,5-trimethylhexyl derivatives
ConditionsThermogravimetry in argon atmosphere (40 to 550 °C at 10 °C/min)

Allows buyers to formulate high-temperature compressor and engine oils that require less frequent top-offs and exhibit longer service life than standard 2-EH based fluids.

Enhanced Hydrolytic Stability via Steric Hindrance

The hydrolytic stability of synthetic esters is heavily dependent on the steric environment surrounding the ester linkage. The extensive branching of 3,5,5-trimethylhexan-1-ol—specifically the methyl group at the 3-position and the bulky tert-butyl-like structure at the 5-position—creates significant steric hindrance. This physical shielding restricts the access of water molecules and hydrolytic enzymes to the ester bond, resulting in markedly lower acid number increases during standard Beverage Bottle tests (ASTM D-2619) compared to esters derived from linear alcohols like 1-nonanol [1].

Evidence DimensionHydrolytic Resistance (Acid number increase)
Target Compound Data3,5,5-trimethylhexyl esters: High resistance to hydrolysis
Comparator Or BaselineLinear 1-nonanol esters: Rapid hydrolysis and acid formation
Quantified DifferenceSignificantly lower acid generation under aqueous stress
ConditionsASTM D-2619 Beverage Bottle test (aqueous exposure)

Prevents fluid degradation and equipment corrosion in industrial hydraulic and refrigeration systems where moisture ingress is unavoidable.

Precision Reproducibility in PVC Plastisols

Bulk isononyl alcohol (INA) is a mixture of isomers, which causes batch-to-batch variations in the gelation temperature and viscosity of resulting diisononyl phthalate (DINP) or eco-friendly cyclohexane-1,2-dicarboxylate plasticizers. Utilizing pure 3,5,5-trimethylhexan-1-ol ensures a single, defined molecular structure. This absolute isomeric purity translates to highly predictable plastisol rheology, eliminating the variance in isomer distribution found in bulk INA, thereby ensuring consistent processing speeds and final PVC flexibility [1].

Evidence DimensionIsomeric Purity and Rheological Consistency
Target Compound Data3,5,5-trimethylhexan-1-ol: >98% single isomer
Comparator Or BaselineBulk Isononyl Alcohol (INA): Complex mixture of varying C8-C10 branched isomers
Quantified DifferenceElimination of batch-to-batch viscosity and gelation temperature drift
ConditionsPVC plastisol formulation and mechanical processing

Essential for manufacturers of medical tubing and high-end synthetic leathers who require strict lot-to-lot consistency in their plasticizer performance.

Aviation and Refrigeration Polyol Esters

Directly utilizing the extreme low-temperature fluidity (-65 °C pour points) and hydrolytic stability demonstrated in Section 3, this compound is the optimal precursor for synthesizing polyol esters and dialkyl carbonates used in jet engine lubricants and advanced HVAC compressors [1].

Low-Volatility High-Temperature Industrial Lubricants

Based on its superior thermal volatility profile compared to 2-ethylhexanol, 3,5,5-trimethylhexan-1-ol is highly recommended for synthesizing diesters (e.g., adipates and sebacates) for high-temperature chain oils and compressor fluids where evaporative loss must be minimized [2].

Premium Eco-Friendly PVC Plasticizers

Leveraging its exact isomeric purity for rheological consistency, this compound is ideal for synthesizing non-phthalate plasticizers (such as 1,4-cyclohexanedicarboxylates) used in medical devices, children's toys, and precision PVC extrusions where bulk mixed isononyl alcohol fails to provide reproducible gelation [3].

Highly Stable Cosmetic Emollients

Relying on the steric hindrance that provides exceptional hydrolytic and oxidative stability, 3,5,5-trimethylhexan-1-ol is used to synthesize premium cosmetic esters (like isononyl isononanoate) that deliver a consistent, dry, non-greasy skin feel without the risk of rancidity or batch-to-batch viscosity drift [4].

Physical Description

Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
colourless, to yellow oily liquid or solid with a strong, oily, herbaceous odou

XLogP3

3

Boiling Point

194.0 °C
193-202 °C

Flash Point

93 °C o.c.

Vapor Density

Relative vapor density (air = 1): 5.0

Density

Relative density (water = 1): 0.83
0.835 (20°/20°)

Melting Point

-70 °C

GHS Hazard Statements

Aggregated GHS information provided by 740 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 24 of 740 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 716 of 740 companies with hazard statement code(s):;
H315 (60.34%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (60.47%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H373 (69.55%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H412 (38.69%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.30 mmHg
Vapor pressure, Pa at 20 °C: 30

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

3452-97-9

Wikipedia

3,5,5-trimethyl-1-hexanol

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index
Fatty Acyls [FA] -> Fatty alcohols [FA05]
Cosmetics -> Solvent

General Manufacturing Information

All other basic organic chemical manufacturing
Paint and coating manufacturing
Plastic material and resin manufacturing
Soap, cleaning compound, and toilet preparation manufacturing
1-Hexanol, 3,5,5-trimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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